NC03 vs. NC02: Intact-Cell Efficacy Differentiates Active from Inactive PI4K2A Inhibitors
In a direct head-to-head comparison, NC03 (10 μM) reduced PI4P production in Rab7-positive late endosomes by 40–50% in a BRET assay, whereas NC02—a structurally related compound with comparable biochemical potency against isolated PI4K2A—showed no inhibition in intact cells [1]. This disparity indicates that NC03 possesses superior cellular permeability or target engagement properties essential for in-cellulo studies [1].
| Evidence Dimension | Cellular PI4P reduction in Rab7 endosomes |
|---|---|
| Target Compound Data | 40–50% reduction at 10 μM |
| Comparator Or Baseline | NC02 (structurally related analog) showed no inhibition |
| Quantified Difference | NC03 is active; NC02 is inactive in cells |
| Conditions | BRET assay in COS-7 cells expressing Rab7-Venus and P4M2x-SLuc, 10 μM compound treatment |
Why This Matters
This demonstrates that biochemical IC50 values alone are insufficient to predict cellular activity, making NC03 a validated tool for intact-cell studies, whereas NC02 is unsuitable for such applications.
- [1] Sengupta N, et al. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha. J Lipid Res. 2019 Mar;60(3):683-693. View Source
